molecular formula C25H30N6O5 B13382431 N-[8-(2-hydroxy-3-morpholin-4-ylpropoxy)-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide

N-[8-(2-hydroxy-3-morpholin-4-ylpropoxy)-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide

Cat. No.: B13382431
M. Wt: 494.5 g/mol
InChI Key: QJTLLKKDFGPDPF-UHFFFAOYSA-N
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Description

N-[8-(2-hydroxy-3-morpholin-4-ylpropoxy)-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a morpholine ring, a quinazoline core, and a pyridine carboxamide group

Preparation Methods

The synthesis of N-[8-(2-hydroxy-3-morpholin-4-ylpropoxy)-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide involves multiple steps, including the formation of intermediates and their subsequent reactions. One common synthetic route includes the following steps:

    Formation of the quinazoline core: This step involves the cyclization of appropriate precursors to form the quinazoline ring system.

    Introduction of the morpholine ring: The morpholine ring is introduced through nucleophilic substitution reactions, typically using morpholine and an appropriate leaving group.

    Attachment of the pyridine carboxamide group: This step involves the coupling of the quinazoline intermediate with a pyridine carboxamide derivative under suitable reaction conditions.

Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-[8-(2-hydroxy-3-morpholin-4-ylpropoxy)-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

N-[8-(2-hydroxy-3-morpholin-4-ylpropoxy)-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

    Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and pathways. It can serve as a tool for understanding the mechanisms of disease and identifying new therapeutic targets.

    Chemical Research: In chemistry, this compound is used to study reaction mechanisms, develop new synthetic methodologies, and explore its reactivity with various reagents.

    Industrial Applications: The compound’s properties make it suitable for use in industrial applications, such as the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[8-(2-hydroxy-3-morpholin-4-ylpropoxy)-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signaling pathways, or interaction with cellular receptors.

Comparison with Similar Compounds

N-[8-(2-hydroxy-3-morpholin-4-ylpropoxy)-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide can be compared with other similar compounds, such as:

    Gefitinib: A tyrosine kinase inhibitor used in cancer treatment, which shares a quinazoline core structure.

    Erlotinib: Another tyrosine kinase inhibitor with a similar mechanism of action and structural features.

    Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2, with structural similarities to the compound .

Properties

Molecular Formula

C25H30N6O5

Molecular Weight

494.5 g/mol

IUPAC Name

N-[8-(2-hydroxy-3-morpholin-4-ylpropoxy)-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide

InChI

InChI=1S/C25H30N6O5/c1-16-18(4-3-7-26-16)24(33)29-25-28-21-19(23-27-8-9-31(23)25)5-6-20(22(21)34-2)36-15-17(32)14-30-10-12-35-13-11-30/h3-7,17,27,32H,8-15H2,1-2H3

InChI Key

QJTLLKKDFGPDPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N=C2N=C3C(=C4N2CCN4)C=CC(=C3OC)OCC(CN5CCOCC5)O

Origin of Product

United States

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